
1,2-Bis(2-isocyanatopropan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(2-isocyanatopropan-2-yl)benzene is an organic compound with the molecular formula C14H16N2O2This compound is characterized by the presence of two isocyanate groups attached to a benzene ring, making it a versatile chemical in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(2-isocyanatopropan-2-yl)benzene is typically synthesized through the reaction of diisopropenylbenzene with hydrogen chloride, followed by the addition of isocyanic acid. The reaction proceeds as follows :
C6H4(C(Me)=CH2)2+2HCl→C6H4(CMe2Cl)2
C6H4(CMe2Cl)2+2HNCO→C6H4(CMe2NCO)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as distillation and purification to remove any impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(2-isocyanatopropan-2-yl)benzene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: It can polymerize to form polyurethanes, which are widely used in coatings, adhesives, and foams.
Common Reagents and Conditions
Alcohols: React with isocyanate groups to form urethanes.
Amines: React with isocyanate groups to form ureas.
Catalysts: Often used to accelerate the polymerization process.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Resulting from polymerization reactions.
Aplicaciones Científicas De Investigación
1,2-Bis(2-isocyanatopropan-2-yl)benzene has a wide range of applications in scientific research and industry:
Chemistry: Used as a building block in the synthesis of various polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in the formulation of drug delivery systems and biomedical coatings.
Industry: Integral in the production of coatings, adhesives, sealants, and elastomers
Mecanismo De Acción
The mechanism of action of 1,2-Bis(2-isocyanatopropan-2-yl)benzene primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of urethanes and ureas. The molecular targets include hydroxyl and amine groups, which are abundant in various substrates .
Comparación Con Compuestos Similares
Similar Compounds
Hexamethylene diisocyanate: Another diisocyanate used in the production of polyurethanes.
Isophorone diisocyanate: Known for its use in coatings and elastomers.
Methylene diphenyl diisocyanate: Widely used in the production of rigid polyurethane foams.
Uniqueness
1,2-Bis(2-isocyanatopropan-2-yl)benzene is unique due to its sterically hindered isocyanate groups, which provide slower reactivity. This property is advantageous in applications requiring controlled reaction rates, such as the production of polyurethane dispersions .
Propiedades
Número CAS |
58067-42-8 |
|---|---|
Fórmula molecular |
C14H16N2O2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
1,2-bis(2-isocyanatopropan-2-yl)benzene |
InChI |
InChI=1S/C14H16N2O2/c1-13(2,15-9-17)11-7-5-6-8-12(11)14(3,4)16-10-18/h5-8H,1-4H3 |
Clave InChI |
NNOZGCICXAYKLW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1C(C)(C)N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



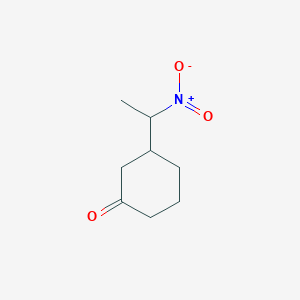
![Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate](/img/structure/B14606500.png)
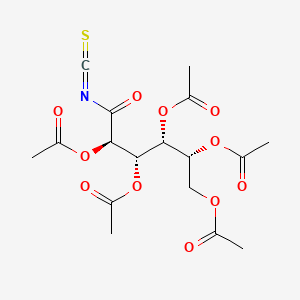
![Triethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14606505.png)
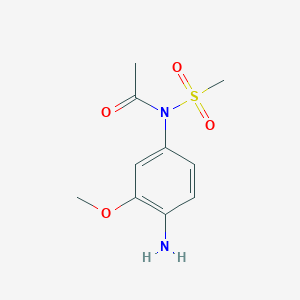
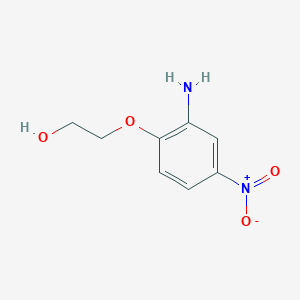

![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)
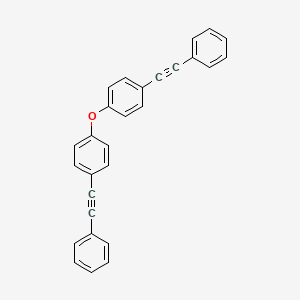
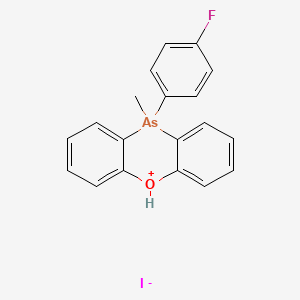
![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)
![(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine](/img/structure/B14606554.png)

